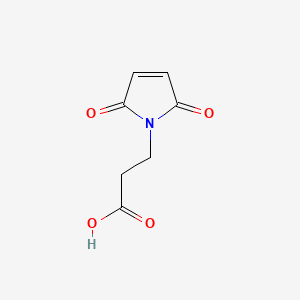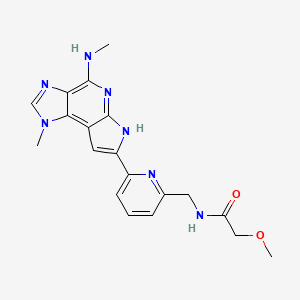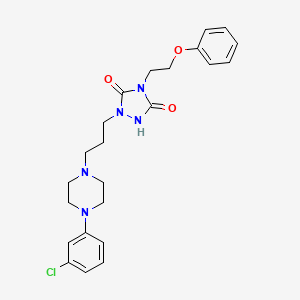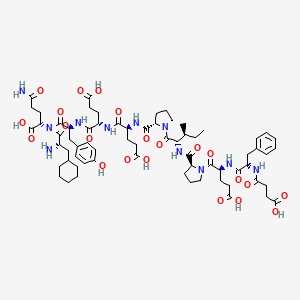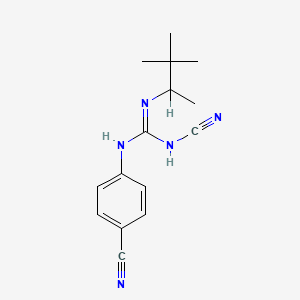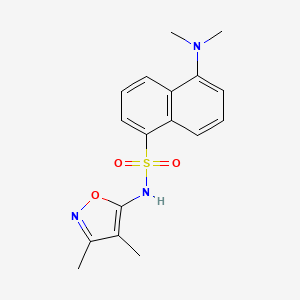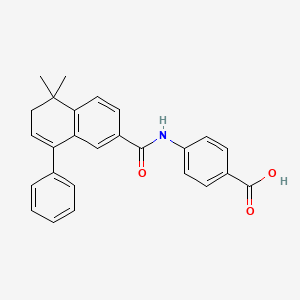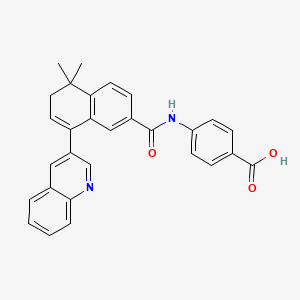
BMS614
概要
説明
BMS 195614 is a complex organic compound with the molecular formula C29H24N2O3 and a molecular weight of 448.5 g/mol. This compound is known for its unique structure, which includes a quinoline moiety and a naphthalene core, making it a subject of interest in various scientific research fields.
科学的研究の応用
BMS 195614 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
作用機序
Target of Action
BMS614, also known as BMS-195614, is a neutral retinoic acid receptor (RAR) α-selective antagonist . The primary target of this compound is the retinoic acid receptor alpha (RARα) . RARα is a nuclear receptor that regulates gene expression by binding to retinoic acid, a metabolite of vitamin A . It plays a crucial role in cellular growth, differentiation, and homeostasis .
Mode of Action
This compound interacts with its target, RARα, by binding to it selectively. The compound acts as a neutral antagonist, meaning it binds to RARα without activating it . The crystal structure of the this compound-bound RARα ligand-binding domain (LBD) complex revealed that this compound harbors a large ‘antagonistic’ extension that cannot be contained within the buried ligand-binding pocket (LBP). This causes helix H12 to be displaced, allowing the bulky extension of the ligand to protrude between helix H3 and H11 .
Biochemical Pathways
The antagonistic action of this compound on RARα affects the retinoic acid signaling pathway . By preventing the activation of RARα, this compound can inhibit the transcription of genes regulated by retinoic acid, thereby affecting cellular processes such as growth, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of retinoic acid-mediated gene transcription. By acting as a neutral antagonist of RARα, this compound can potentially influence a range of cellular processes regulated by retinoic acid, including cell growth, differentiation, and apoptosis .
生化学分析
Biochemical Properties
BMS614 interacts with the retinoic acid receptor (RAR) α, acting as a selective antagonist . It displays no significant effect on nuclear receptor corepressor (NCoR) binding but moderately decreases SMRT binding to RAR . It antagonizes agonist-induced coactivator (CoA) recruitment .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a retinoic acid receptor (RAR) α-selective antagonist . By interacting with this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the retinoic acid receptor (RAR) α . As a selective antagonist, it binds to this receptor, inhibiting its activity and thereby influencing gene expression .
準備方法
The synthesis of BMS 195614 typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5,5-dimethyl-8-(quinolin-3-yl)-5,6-dihydronaphthalene-2-carboxylic acid with 4-aminobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反応の分析
BMS 195614 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline and naphthalene products.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or naphthalene rings are replaced by other groups.
類似化合物との比較
When compared to similar compounds, BMS 195614 stands out due to its unique combination of quinoline and naphthalene structures. Similar compounds include:
- 3-(5-nitropyridin-2-yl)benzoic acid
- 3-(pyridin-4-yl)benzoic acid
- 4-(5-nitropyridin-2-yl)benzoic acid
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
特性
IUPAC Name |
4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O3/c1-29(2)14-13-23(21-15-19-5-3-4-6-26(19)30-17-21)24-16-20(9-12-25(24)29)27(32)31-22-10-7-18(8-11-22)28(33)34/h3-13,15-17H,14H2,1-2H3,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMBRZXZDAQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC5=CC=CC=C5N=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123381 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182135-66-6 | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)

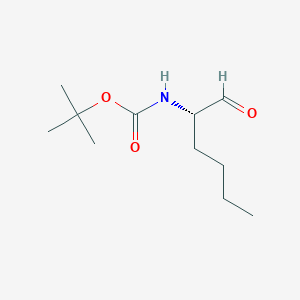
![2-(4-(4-chlorophenoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1667154.png)
![2-[(2-Benzothiazolyl)methylthio]-4-methylpyrimidine](/img/structure/B1667155.png)
